Product packaging for 1,2-Dimethyl-3-phenylaziridine(Cat. No.:CAS No. 68277-68-9)

1,2-Dimethyl-3-phenylaziridine

Cat. No.: B1212488
CAS No.: 68277-68-9
M. Wt: 147.22 g/mol
InChI Key: MKCZABZZOZOQTK-UHFFFAOYSA-N
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Description

Significance of Aziridine (B145994) Ring Systems in Organic Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. illinois.edu They are highly valuable in organic synthesis due to the inherent strain in their three-membered ring, which provides a thermodynamic driving force for ring-opening reactions. illinois.edursc.org This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules, making them crucial building blocks for the synthesis of a wide array of more complex nitrogen-containing compounds. bas.bgmdpi.com

The versatility of aziridines is demonstrated by their use in the synthesis of amino alcohols, diamines, and other biologically relevant molecules. mdpi.com Many natural products and pharmaceuticals contain structural motifs derived from aziridines. bas.bg Furthermore, the ability to control the stereochemistry of these ring-opening reactions makes chiral aziridines particularly powerful tools in asymmetric synthesis. bas.bg

Unique Structural Features and Reactivity of 1,2-Dimethyl-3-phenylaziridine

This compound possesses a specific substitution pattern on the aziridine ring that influences its chemical behavior. The presence of two methyl groups and a phenyl group dictates the steric and electronic environment of the ring. This particular arrangement can influence the regioselectivity and stereoselectivity of its reactions.

The compound exists as different stereoisomers, namely cis and trans isomers, which arise from the relative orientation of the substituents on the aziridine ring. mdma.ch For instance, the internal, backside attack of the nitrogen atom on a carbon-chlorine bond in chloroephedrine derivatives leads to the stereospecific formation of either the cis or trans isomer of this compound. mdma.ch The stability of these isomers can differ, with the trans isomer being reported as less stable and more prone to polymerization compared to the cis isomer. mdma.ch

The reactivity of this compound is characterized by the susceptibility of the strained ring to nucleophilic attack, leading to ring-opening. illinois.edu This process can be catalyzed by acid or heat. mdma.ch The phenyl group can stabilize developing charges during these reactions, while the methyl groups can exert steric hindrance, influencing the site of nucleophilic attack.

Overview of Academic Research Trajectories for the Compound

Academic research on this compound has often been in the context of its formation as a byproduct or intermediate in other chemical transformations. A significant portion of the literature discusses its appearance as an impurity in the synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine. mdma.chresearchgate.nettci-thaijo.org In these syntheses, the corresponding chloroephedrine intermediate can undergo intramolecular cyclization to form this compound. mdma.chtci-thaijo.orgnih.gov

Studies have focused on the detection and characterization of this aziridine, often for forensic and analytical purposes to determine the synthetic route of illicitly produced substances. researchgate.netnih.gov Research has also delved into the reactivity and stability of the cis and trans isomers of this compound. mdma.chresearchgate.net For example, it has been noted that under certain analytical conditions, such as derivatization for gas chromatography-mass spectrometry (GC-MS), the unstable aziridine ring can open to form ephedrine. tci-thaijo.orgnih.gov This highlights the compound's role as a transient intermediate that can lead to the formation of other products. researchgate.netcapes.gov.br

While much of the research is linked to its presence as a synthesis impurity, the fundamental reactivity of this compound as a substituted aziridine provides insights into the broader field of aziridine chemistry, including their ring-opening reactions and stereochemical transformations. mdma.ch

Chemical Compound Information

Compound Name
This compound
Amphetamine
Chloroephedrine
Ephedrine
Methamphetamine
Phenyl-2-propanone
Pseudoephedrine

Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H13N ncats.ionih.gov
Molecular Weight147.22 g/mol ncats.ionih.gov
Boiling Point195.5°C at 760 mmHg lookchem.com
Flash Point64.5°C lookchem.com
Density0.991 g/cm³ lookchem.com
Refractive Index1.54 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1212488 1,2-Dimethyl-3-phenylaziridine CAS No. 68277-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-3-phenylaziridine
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InChI

InChI=1S/C10H13N/c1-8-10(11(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKCZABZZOZOQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20987804
Record name 1,2-Dimethyl-3-phenylaziridine
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Molecular Weight

147.22 g/mol
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CAS No.

68277-68-9
Record name 1,2-Dimethyl-3-phenylaziridine
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Record name 1,2-Dimethyl-3-phenylaziridine
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Record name 1,2-Dimethyl-3-phenylaziridine
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Record name 1,2-dimethyl-3-phenylaziridine
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Synthetic Methodologies for 1,2 Dimethyl 3 Phenylaziridine

Cyclization Reactions from Substituted Chloroephedrine Precursors

The primary and most frequently documented method for synthesizing 1,2-dimethyl-3-phenylaziridine involves the intramolecular cyclization of halogenated derivatives of N-methylephedrine. nih.govmdma.ch This process is an internal substitution reaction where the amino group acts as a nucleophile, displacing a halogen atom from the adjacent carbon to form the three-membered aziridine (B145994) ring. mdma.chresearchgate.net These aziridines are often identified as significant impurities or intermediates in syntheses originating from ephedrine (B3423809) or pseudoephedrine. nih.govmdma.ch

Role of Specific Halogenated Intermediates

The formation of the aziridine ring is contingent upon the creation of a suitable halo-intermediate from an ephedrine-based precursor. nih.gov The specific halogenated intermediate formed is crucial as it directly participates in the ring-closing step.

Chloroephedrine: The most commonly cited intermediates are chloroephedrines. researchgate.netresearchgate.net Treating ephedrine or pseudoephedrine with a chlorinating agent, such as thionyl chloride, replaces the hydroxyl group with a chlorine atom, yielding a chloroephedrine derivative. mdma.ch For instance, (-)-ephedrine is converted to (+)-chloropseudoephedrine. mdma.ch These chloro-intermediates are often unstable and readily undergo cyclization to form the aziridine ring. researchgate.netoup.com

Iodoephedrine: In synthetic routes employing hydriodic acid and red phosphorus, such as the Nagai method, an iodoephedrine intermediate is formed in situ. nih.govresearchgate.net Similar to chloroephedrine, the iodo-derivative undergoes an internal substitution, losing iodine to facilitate the ring closure and produce the corresponding aziridine. nih.gov

The table below summarizes the relationship between the common precursors and their halogenated intermediates.

PrecursorHalogenating Agent/MethodHalogenated Intermediate
(-)-EphedrineThionyl Chloride (SOCl₂)(+)-Chloropseudoephedrine
(+)-PseudoephedrineThionyl Chloride (SOCl₂)(-)-Chloroephedrine
Ephedrine/PseudoephedrineHydriodic Acid/Red Phosphorus (Nagai Method)Iodoephedrine

Influence of Reaction Conditions and Catalysts on Aziridine Formation

The conversion of the halogenated intermediate to this compound is significantly influenced by the reaction environment. The cyclization is essentially an intramolecular S_N2 (nucleophilic substitution) reaction, and its rate can be enhanced by specific conditions. mdma.ch

This rearrangement can be catalyzed by the application of heat or by the presence of an alkali. mdma.ch For example, heating a solution of the chloroephedrine intermediate promotes the internal backside attack of the nitrogen atom on the carbon bearing the chlorine atom, leading to the expulsion of the chloride ion and the formation of the aziridine ring. mdma.ch In syntheses using hydriodic acid and red phosphorus, the reaction mixture is typically heated under reflux, providing the thermal energy required for the cyclization of the iodoephedrine intermediate. mdma.ch

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound is inherently stereoselective, with the configuration of the final product being dictated by the stereochemistry of the starting material. mdma.chresearchgate.net This allows for targeted synthesis of either the cis or trans diastereomer.

Control of Diastereoselectivity (cis/trans)

The control over whether the cis or trans isomer of this compound is formed is a direct consequence of the stereochemistry of the precursor and the mechanism of the cyclization reaction. mdma.ch The ring-closure occurs via a backside attack, which results in an inversion of configuration at the carbon atom where the substitution takes place. mdma.ch

Synthesis of cis-1,2-Dimethyl-3-phenylaziridine: Starting with (-)-ephedrine, treatment with thionyl chloride produces (+)-chloropseudoephedrine, which has an inverted stereochemistry at the hydroxyl-bearing carbon. mdma.ch The subsequent intramolecular cyclization of (+)-chloropseudoephedrine results in the formation of cis-1,2-dimethyl-3-phenylaziridine. mdma.chresearchgate.net

Synthesis of trans-1,2-Dimethyl-3-phenylaziridine: Conversely, starting with (+)-pseudoephedrine yields (-)-chloroephedrine. mdma.ch The internal substitution of this intermediate leads to the formation of trans-1,2-dimethyl-3-phenylaziridine. mdma.chresearchgate.net

The stereochemical pathway from precursor to the specific aziridine isomer is outlined in the table below.

Starting PrecursorIntermediateResulting Aziridine Isomer
(-)-Ephedrine(+)-Chloropseudoephedrinecis-1,2-Dimethyl-3-phenylaziridine
(+)-Pseudoephedrine(-)-Chloroephedrinetrans-1,2-Dimethyl-3-phenylaziridine

A study involving the reaction of trans 1,2,3-trisubstituted aziridines, such as the isomers of this compound, demonstrated that the trans configuration is crucial for certain subsequent transformations into oxazolidin-2-ones, whereas the cis configuration can be a limiting factor. researchgate.net

Enantioselective Approaches (where applicable from literature)

The literature primarily discusses the synthesis of specific enantiomers of this compound as a function of using enantiomerically pure precursors. researchgate.netoup.com For example, the synthesis of enantiomerically pure S-(+)-methamphetamine from ephedrine or pseudoephedrine proceeds through chloroephedrine intermediates that cyclize to form the corresponding chiral aziridines. researchgate.netoup.com The chirality of the natural products (-)-ephedrine and (+)-pseudoephedrine directly translates to the chirality of the resulting aziridine isomers. Therefore, enantioselective control is most practically achieved by selecting the appropriate optically active starting material.

Exploration of Alternative Cyclization Pathways

While the cyclization of halo-ephedrines is the most specific route, other synthetic pathways can lead to the formation of this compound. These aziridines have been detected as byproducts in several named reactions used in clandestine chemistry. unodc.org For instance, aziridines are known to be formed during both the Nagai (using HI/red phosphorus) and Emde reduction methods. unodc.org

More general synthetic strategies for aziridines could theoretically be applied. One such method is the reduction of ketoximes with reagents like lithium aluminum hydride, which has been shown to produce substituted aziridines. researchgate.netorgsyn.org This reaction proceeds stereoselectively to yield cis-substituted aziridines. orgsyn.org However, the specific application of this method for the direct synthesis of this compound is not extensively detailed in the reviewed literature. Another general approach involves the reaction of imines with carbenoids or the addition of organometallic reagents to azirine precursors, though these are less commonly associated with this particular compound.

Scale-up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. While detailed industrial synthesis procedures for this specific compound are not extensively documented in publicly available literature, an analysis of its known synthetic origins, primarily as a byproduct in other syntheses, and general principles of aziridine chemistry allow for an informed discussion of the key scale-up considerations. The illicit synthesis of methamphetamine has inadvertently shed light on a viable, albeit crude, scalable pathway to this aziridine, as evidenced by a significant seizure of over 650 kg in the Philippines in 2014. incb.org This incident underscores the feasibility of producing this compound in large quantities.

A primary route to this compound involves the intramolecular cyclization of haloamine precursors, which are themselves derived from ephedrine or pseudoephedrine. tci-thaijo.orgnih.gov This process, while effective in a laboratory setting, introduces several factors that require careful management during scale-up.

Key Scale-up Challenges and Strategies:

ChallengePotential Impact on Scale-upMitigation Strategies
Reaction Kinetics and Thermodynamics The formation of this compound from chloroephedrine is an intramolecular substitution reaction. tci-thaijo.org On a large scale, maintaining precise temperature control is crucial. Exothermic reactions can lead to thermal runaways, while insufficient heating can result in slow and incomplete reactions. The equilibrium between the reactants, intermediates, and the final product must be carefully managed to maximize yield.- Utilization of jacketed reactors with efficient heat exchange systems. - Gradual addition of reagents to control the reaction rate and heat generation. - Computational modeling to predict reaction kinetics and thermodynamics at scale.
Reagent Handling and Stoichiometry The synthesis often involves hazardous reagents. For instance, methods to produce the chloroephedrine precursor may utilize thionyl chloride. oup.com On a large scale, the safe storage, handling, and dispensing of such corrosive and reactive chemicals are paramount. Accurate stoichiometric control is also critical to ensure complete conversion and minimize the formation of impurities.- Implementation of closed-system transfer for hazardous chemicals. - Use of automated dosing systems for precise reagent addition. - In-process monitoring to track reagent consumption and product formation.
Solvent Selection and Recovery The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. On a large scale, solvent cost, environmental impact, and the efficiency of recovery and recycling become major economic and regulatory drivers.- Selection of solvents with favorable properties for both the reaction and subsequent work-up. - Implementation of distillation and other solvent recovery technologies to minimize waste and cost. - Investigation of greener solvent alternatives where feasible.
Product Isolation and Purification The crude reaction mixture will contain the desired aziridine, unreacted starting materials, and byproducts. The inherent reactivity of the aziridine ring can lead to polymerization or ring-opening under certain conditions, such as exposure to acidic environments. tci-thaijo.orggoogle.com Large-scale purification methods must be robust and avoid conditions that degrade the product.- Development of efficient extraction and distillation protocols tailored for the specific properties of this compound. - Use of chromatography for high-purity applications, though this can be costly at large scales. - Careful control of pH and temperature during all work-up and purification steps. The presence of an amine compound can inhibit the polymerization of aziridines during recovery and distillation. google.com
Impurity Profile and Control The formation of side products is a common challenge in chemical synthesis. In the context of this compound synthesis from ephedrine derivatives, potential impurities could include unreacted precursors and products of competing side reactions. The presence of these impurities can affect the quality and stability of the final product.- Optimization of reaction conditions (temperature, pressure, reaction time) to favor the formation of the desired product. - Use of analytical techniques like GC-MS to identify and quantify impurities, guiding process optimization. nih.gov
Process Safety and Environmental Considerations The synthesis of aziridines can involve toxic and reactive materials. A comprehensive safety assessment is required to identify potential hazards such as thermal runaway, toxic emissions, and waste disposal issues. Environmental regulations will dictate the acceptable levels of emissions and the methods for waste treatment.- Conducting a thorough Process Hazard Analysis (PHA). - Implementing appropriate engineering controls (e.g., pressure relief systems, scrubbers). - Developing a comprehensive waste management plan.

The synthesis of cis- and trans-1,2-dimethyl-3-phenylaziridine has been reported from pseudoephedrine hydrochloride, red phosphorus, and hydriodic acid, followed by treatment with sodium hydroxide. mdma.ch Scaling up this "HI/Red P" method, commonly associated with illicit synthesis, would present significant safety and handling challenges due to the use of highly reactive and regulated chemicals.

Ultimately, the successful scale-up of this compound synthesis requires a multidisciplinary approach, integrating principles of chemical engineering, process chemistry, and safety management. While the compound's primary association has been with illicit activities, a thorough understanding of the underlying chemistry provides a framework for considering its potential legitimate production on an industrial scale.

Stereochemical Investigations of 1,2 Dimethyl 3 Phenylaziridine Isomers

Analysis of cis- and trans-1,2-Dimethyl-3-phenylaziridine Stereoisomers

The 1,2-dimethyl-3-phenylaziridine molecule exists as two primary stereoisomers: cis and trans. These isomers are diastereomers, differing in the spatial arrangement of the methyl groups and the phenyl group attached to the three-membered aziridine (B145994) ring.

Gas Chromatography/Mass Spectrometry (GC/MS) is a key analytical technique used to separate and identify these stereoisomers. tci-thaijo.org Research has shown that the cis and trans forms of this compound can be completely separated from each other using this method. tci-thaijo.org Despite their different three-dimensional structures, both isomers produce similar mass spectra because they share the same molecular structure in two dimensions. tci-thaijo.org

The stability of these isomers differs significantly. The cis-isomer is reportedly more stable than the trans-isomer, which is prone to polymerization. mdma.ch This observation is counterintuitive to simple steric repulsion models, which would predict the trans isomer to be more stable. mdma.ch

The formation of these isomers is directly linked to the stereochemistry of the starting materials in methamphetamine synthesis. For instance, (+)-chloropseudoephedrine, derived from (-)-ephedrine, leads to the formation of cis-1,2-dimethyl-3-phenylaziridine. mdma.ch Conversely, (-)-chloroephedrine, derived from (+)-pseudoephedrine, yields the trans-1,2-dimethyl-3-phenylaziridine. mdma.ch

It's important to note that under certain analytical conditions, such as derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) for GC-MS analysis, the aziridine ring can open. researchgate.netnih.gov This ring-opening can lead to the formation of ephedrine (B3423809) and pseudoephedrine, which can complicate the detection of the original aziridine intermediates in samples. researchgate.netnih.gov

Determination of Absolute Configuration for Optically Active Forms

Beyond the cis and trans diastereomers, this compound can also exist as optically active enantiomers due to the presence of chiral centers. The absolute configuration of these enantiomers is designated using the (R/S) nomenclature. For example, specific optically active forms that have been studied include (2S,3S)-1,2-dimethyl-3-phenylaziridine and cis-(2S,3R)-1,2-dimethyl-3-phenylaziridine. nih.govspectrabase.com

The determination of the absolute configuration is a complex process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and circular dichroism are employed to elucidate the three-dimensional structure of these molecules. escholarship.org In some cases, chemical transformations to compounds with known configurations are necessary to definitively assign the absolute stereochemistry. researchgate.net

For instance, the reaction of optically active precursors can lead to the formation of specific stereoisomers. The stereochemical outcome is often governed by the reaction mechanism, as will be discussed in the following section. The protonation of the aziridine nitrogen can also introduce a new chiral center, further complicating the stereochemical landscape. researchgate.net Computational methods, such as docking studies with enzymes like CYP2D6, have been used to predict the energetically favored isomers and their binding affinities, which can be correlated with their absolute configurations. researchgate.net

Mechanisms Governing Stereochemical Outcome in Aziridine Formation

The formation of this compound from chloroephedrine precursors is a classic example of an intramolecular nucleophilic substitution reaction (SNi). The stereochemical outcome of this cyclization is highly dependent on the stereochemistry of the starting chloroephedrine isomer.

The key mechanistic step involves the internal, backside attack of the nitrogen atom on the carbon atom bearing the chlorine atom. mdma.ch This process results in an inversion of configuration at the carbon center.

The specific stereoisomer of the aziridine formed is therefore directly determined by the stereochemistry of the chloroephedrine precursor:

From Ephedrine: (-)-Ephedrine is first converted to (+)-chloropseudoephedrine. The subsequent intramolecular cyclization proceeds via a backside attack, leading to the formation of cis-1,2-dimethyl-3-phenylaziridine. mdma.ch

From Pseudoephedrine: (+)-Pseudoephedrine is converted to (-)-chloroephedrine. The internal nucleophilic substitution in this case results in the formation of trans-1,2-dimethyl-3-phenylaziridine. mdma.ch

This stereospecificity is a crucial aspect in the analysis of illicit drug samples, as the presence of a particular aziridine isomer can provide information about the precursor used in the synthesis. researchgate.net The reaction can be catalyzed by heat or alkali. mdma.ch It is worth noting that the haloephedrine intermediates can undergo ring closure to produce both cis and trans aziridines. researchgate.netnih.gov

Conformational Analysis of the Aziridine Ring and Substituents

The three-membered aziridine ring is inherently strained. The conformation of the this compound molecule is influenced by the steric and electronic interactions between the substituents on the ring.

The nitrogen atom in the aziridine ring is pyramidal, and it can undergo a process called nitrogen inversion, where the substituents on the nitrogen rapidly flip from one side of the ring to the other. nih.gov The rate of this inversion can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The orientation of the methyl and phenyl substituents relative to the aziridine ring is also a key aspect of its conformational analysis. In the cis-isomer, the methyl and phenyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. The relative stability of these conformations can be influenced by steric hindrance and other non-covalent interactions. mdma.ch

Computational studies have been used to predict the lowest energy conformations of the protonated forms of the aziridine isomers. researchgate.net For example, based on steric interactions, the 1R,2S,3R-cis-1,2-dimethyl-3-phenylaziridine and the 1S,2S,3S-trans-1,2-dimethyl-3-phenylaziridine are predicted to be the most stable structures in solution. researchgate.net The barriers to internal rotation around the C-N bonds can also be investigated to understand the dynamic conformational behavior of the molecule. rsc.org

Reactivity and Reaction Mechanisms of 1,2 Dimethyl 3 Phenylaziridine

Ring-Opening Reactions

The high ring strain of the aziridine (B145994) ring in 1,2-dimethyl-3-phenylaziridine is the driving force for its propensity to undergo ring-opening reactions. The specific conditions and reagents employed dictate the mechanism and the resulting products.

Acid-Catalyzed Ring Opening

Under acidic conditions, the nitrogen atom of the aziridine ring is protonated, forming a reactive aziridinium (B1262131) ion. This intermediate is susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. mdma.chru.nl The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring. In the case of this compound, the protonated nitrogen controls the retro ring-opening to produce a zwitterionic intermediate. mdma.ch

In the context of methamphetamine synthesis from ephedrine (B3423809) using the hydriodic acid/red phosphorus method, this compound is formed as an impurity. nih.govnih.gov Under the strongly acidic conditions of this reaction, the aziridine ring opens to form intermediates that can lead to the formation of phenyl-2-propanone (P2P). mdma.chnih.govnih.gov This occurs through the formation of iodoephedrine, which undergoes internal substitution to the aziridine, followed by a retro ring-opening and hydrolysis. mdma.chresearchgate.net

The stability of the cis and trans isomers of this compound differs, with the trans isomer being less stable and more prone to polymerization. mdma.ch The cis isomer is more stable due to steric hindrance that disfavors the conrotatory ring opening. mdma.ch

Nucleophilic Ring Opening with Specific Reagents

The aziridine ring can be opened by a variety of nucleophiles. This reaction is a key step in the formation of various derivatives and has been studied with different reagents. The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. beilstein-journals.orgresearchgate.net

During analytical derivatization procedures for gas chromatography, the unstable aziridine ring of this compound can be opened by water, leading to the formation of ephedrine. tci-thaijo.org This highlights the susceptibility of the aziridine to even weak nucleophiles under certain conditions.

The reaction of N-diphenylphosphinyl vinyl aziridines with organometallic reagents, such as lithio dialkylcuprates, proceeds with high regioselectivity via an SN2′ pathway to yield N-diphenylphosphinyl allylamines. beilstein-journals.org However, the use of Grignard reagents like methyl magnesium iodide can lead to a mixture of products from attack at both C-2 and C-4 of the vinyl aziridine. beilstein-journals.org

The table below summarizes the outcomes of nucleophilic ring-opening reactions on related aziridine systems.

NucleophileAziridine SystemProduct(s)Reference
WaterThis compoundEphedrine tci-thaijo.org
Lithio dialkylcupratesN-Dpp vinyl aziridinesN-Dpp allylamines (SN2′ product) beilstein-journals.org
Methyl magnesium iodideN-Dpp vinyl aziridinesMixture of SN2 and SN2′ products beilstein-journals.org

Thermal and Photochemical Electrocyclic Ring Opening to Azomethine Ylides

Aziridines, including this compound, can undergo electrocyclic ring-opening reactions upon heating (thermal) or irradiation with light (photochemical) to form azomethine ylides. thieme-connect.dewikipedia.org These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved and the reaction conditions. imperial.ac.uklibretexts.orgwikipedia.org

Thermal Ring Opening: Under thermal conditions, the C-C bond of the aziridine ring cleaves in a conrotatory fashion. thieme-connect.delibretexts.orgethz.ch This means that the substituents on the breaking bond rotate in the same direction (both clockwise or both counterclockwise).

Photochemical Ring Opening: In contrast, photochemical ring opening proceeds via a disrotatory mechanism, where the substituents rotate in opposite directions. thieme-connect.deethz.chmasterorganicchemistry.com

The stereochemistry of the starting aziridine dictates the geometry of the resulting azomethine ylide. For instance, the thermal conrotatory opening of a cis-aziridine leads to a trans-azomethine ylide. cdnsciencepub.com The stability of the resulting azomethine ylide can influence the reaction, with the W-form (or trans) generally being more stable. cdnsciencepub.com

Products and Rearrangements from Ring-Opened Intermediates

The intermediates formed from the ring-opening of this compound can undergo various subsequent reactions, leading to a range of products and rearrangements.

As mentioned earlier, under acidic conditions, the ring-opened intermediate can hydrolyze to form phenyl-2-propanone (P2P). mdma.chnih.govresearchgate.net This P2P can then undergo self-condensation and dehydration reactions to yield naphthalene (B1677914) derivatives like 1-benzyl-3-methylnaphthalene (B13347132) and 1,3-dimethyl-2-phenylnaphthalene, which are characteristic impurities of the ephedrine/hydriodic acid/red phosphorus methamphetamine synthesis route. nih.govresearchgate.net

The azomethine ylides generated from thermal or photochemical ring-opening are highly reactive 1,3-dipoles that can be trapped in cycloaddition reactions. thieme-connect.dewikipedia.org In the absence of a suitable trapping agent, these ylides can also undergo dimerization or polymerization. mdma.ch The instability of the trans-1,2-dimethyl-3-phenylaziridine and its tendency to polymerize is a notable feature. mdma.ch

Cycloaddition Reactions (Focus on 1,3-Dipolar Cycloadditions)

The azomethine ylides generated from this compound are key intermediates in 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered nitrogen-containing heterocyclic compounds, such as pyrrolidines and oxazolidines. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov

Generation and Characterization of Azomethine Ylide Intermediates

The primary method for generating azomethine ylides from this compound is through thermal or photochemical electrocyclic ring-opening, as discussed in section 4.1.3. thieme-connect.dewikipedia.org The formation of these transient ylides is often inferred from the isolation of their cycloaddition products. thieme-connect.de

The stereochemistry of the aziridine precursor directly influences the geometry of the azomethine ylide formed. cdnsciencepub.com For example, the thermal conrotatory ring-opening of cis-1,2-dimethyl-3-phenylaziridine is expected to produce a specific stereoisomer of the corresponding azomethine ylide. mdma.ch The characterization of these highly reactive intermediates is often challenging, and their presence is typically confirmed by trapping experiments with various dipolarophiles. thieme-connect.de

The reaction of these in situ generated azomethine ylides with dipolarophiles, such as alkenes and alkynes, provides access to a wide array of substituted pyrrolidines and related heterocycles. cdnsciencepub.comresearchgate.net The stereospecificity of these cycloaddition reactions is a key feature, often controlled by secondary orbital interactions between the dipole and the dipolarophile. cdnsciencepub.com

Reactions with Carbon-Carbon Multiple Bonds (Dienophiles/Dipolarophiles)

The strained three-membered ring of aziridines, such as this compound, makes them valuable precursors for 1,3-dipolar cycloaddition reactions. thieme-connect.de Thermally or photochemically, the aziridine ring can undergo an electrocyclic ring-opening to form an azomethine ylide. This intermediate is a 1,3-dipole that can react with various dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. cdnsciencepub.comdoi.org

The reaction of azomethine ylides generated from aziridines with alkenes is a well-established method for the synthesis of pyrrolidines. cdnsciencepub.comdoi.orgorganic-chemistry.org In the context of this compound, its thermally generated azomethine ylide can react with dienophiles (alkenes) in a [3+2] cycloaddition manner to yield substituted pyrrolidines. researchgate.netresearchgate.netresearchgate.net For instance, the reaction of N-tosyl-2-phenylaziridine with various alkenes in the presence of a Lewis acid like BF₃·Et₂O produces substituted pyrrolidines. researchgate.net While this specific example uses a tosyl-activated aziridine, the underlying principle of azomethine ylide formation and subsequent cycloaddition is applicable to this compound. The reaction proceeds by the azomethine ylide adding across the double bond of the dienophile to form a five-membered pyrrolidine (B122466) ring. cdnsciencepub.com

The versatility of this reaction allows for the synthesis of a wide array of functionalized pyrrolidines by varying the substituents on both the aziridine and the dienophile. researchgate.net For example, reactions with methylenecycloalkenes can lead to the formation of spiropyrrolidines. researchgate.net

Table 1: Examples of Pyrrolidine Formation from Aziridine Derivatives
Aziridine ReactantDienophileCatalyst/ConditionsProduct TypeReference
N-tosyl-2-phenylaziridineMethylenecycloalkenesBF₃·Et₂OSpiropyrrolidine researchgate.net
Phenyl aziridinesCyclic enol ethers, allyltrimethylsilaneSc(OTf)₃Pyrrolidine derivatives researchgate.netresearchgate.net
cis-N-benzyl-2-benzoyl-3-phenylaziridine(1H-Tetrazol-5-yl)-allenesMicrowave irradiationTetrasubstituted pyrroles or 4-methylenepyrrolidines st-andrews.ac.ukacs.org
N-acylaziridinesAlkenesTi-catalystPyrrolidines organic-chemistry.org

The [3+2] cycloaddition reactions of azomethine ylides are often characterized by high degrees of regioselectivity and stereoselectivity. researchgate.net

Regioselectivity: In reactions involving unsymmetrical dienes and dienophiles, the formation of more than one regioisomer is possible. masterorganicchemistry.com The regiochemical outcome is influenced by the electronic nature of the substituents on both the azomethine ylide and the dipolarophile. Generally, in Diels-Alder type reactions, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com In the context of azomethine ylide cycloadditions, the interaction of the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) dictates the preferred orientation of addition, leading to a specific regioisomer. mdpi.com For example, the reaction of phenyl aziridines with olefins like cyclic enol ethers shows high regioselectivity. researchgate.netresearchgate.net

Stereoselectivity: The stereochemistry of the cycloaddition is often controlled by the stereochemistry of the starting aziridine and the concerted nature of the reaction. doi.org The thermal ring-opening of aziridines is a conrotatory process, leading to a specific geometry of the azomethine ylide. publish.csiro.authieme-connect.de This ylide then reacts with the dipolarophile in a suprafacial-suprafacial manner, which is typical for concerted [4π + 2π] cycloadditions, analogous to the Diels-Alder reaction. pressbooks.pubumkc.edu This concerted mechanism often results in the retention of the stereochemistry of the dipolarophile in the final pyrrolidine product. pressbooks.pub

A key finding is the stereospecificity observed in many of these reactions:

cis-Aziridines can yield trans-cycloadducts. doi.org

trans-Aziridines can lead to cis-cycloadducts. doi.org

This stereochemical outcome is a direct consequence of the concerted nature of both the aziridine ring-opening and the subsequent 1,3-dipolar cycloaddition. doi.org

Pyrrolidine Formation

Reactions with Heteroatom Multiple Bonds (e.g., Carbonyl, Isocyanate Analogues)

Azomethine ylides generated from aziridines can also undergo cycloaddition reactions with dipolarophiles containing heteroatom multiple bonds, such as carbonyl groups (C=O) and isocyanates (N=C=O). thieme-connect.desemanticscholar.org

The reaction of an azomethine ylide with a carbonyl compound, such as an aldehyde or ketone, leads to the formation of a five-membered oxazolidine (B1195125) ring. semanticscholar.orgmdpi.com This reaction is a [3+2] cycloaddition where the C-N-C system of the ylide adds across the C=O bond of the carbonyl compound. semanticscholar.org

Ephedrine-like molecules, which are structurally related to the ring-opened form of this compound, are known to react with aldehydes to form oxazolidines. faa.gov For instance, pseudoephedrine reacts with formaldehyde (B43269) to form 3,4-dimethyl-5-phenyl-1,3-oxazolidine. faa.gov This provides a strong indication that the azomethine ylide derived from this compound would readily react with aldehydes and ketones.

The reaction often exhibits regioselectivity, with the nucleophilic carbon of the ylide attacking the electrophilic carbon of the carbonyl group. researchgate.net The stereoselectivity can be influenced by the stereochemistry of the azomethine ylide. semanticscholar.org Lewis acids can be used to catalyze these reactions, proceeding with high diastereoselectivity and regioselectivity. researchgate.net

Table 2: Examples of Oxazolidine Formation from Aziridine Derivatives and Related Compounds
Aziridine/Amine ReactantCarbonyl/Heterocumulene ReactantCatalyst/ConditionsProductReference
N-tosylaziridinesAldehydesNi(ClO₄)₂1,3-Oxazolidines researchgate.net
2-Aryl-N-tosylaziridinesCarbonyl compoundsLewis Acid1,3-Oxazolidines researchgate.net
Unactivated AziridinesIsocyanates, Isothiocyanates, CarbodiimidesToluene, 120°COxazolidinones, Oxazolidinethiones, Imidazolidinones thieme-connect.de
PseudoephedrineFormaldehyde-3,4-Dimethyl-5-phenyl-1,3-oxazolidine faa.gov
AziridineDiisocyanate-Aziridine-diisocyanate adduct google.com

Rearrangement Processes

This compound can undergo intramolecular rearrangement processes. One significant pathway involves the internal substitution of chloroephedrine, a precursor in some synthetic routes, to form the aziridine ring. maps.orgresearchgate.nettci-thaijo.org Following its formation, the aziridine can undergo a retro ring-opening process. maps.org This ring-opening can lead to the formation of phenyl-2-propanone (P-2-P) upon hydrolysis. maps.orgresearchgate.net This ketone can then participate in further condensation reactions. maps.org The instability of the aziridine ring is highlighted by the observation that during certain analytical derivatization procedures, the ring opens and reacts with water to form ephedrine. tci-thaijo.org This indicates the propensity of the strained aziridine ring to undergo rearrangements and reactions that lead to more stable structures.

Intramolecular Rearrangements

Derivatization and Functionalization Strategies

The high reactivity of the aziridine ring is the cornerstone of derivatization and functionalization strategies for this compound. Most of these strategies involve the opening of the strained three-membered ring to introduce new functional groups and build more complex molecular architectures.

Synthesis of N-Substituted Derivatives

The this compound molecule already possesses an N-methyl group. Further substitution at the nitrogen atom while retaining the aziridine ring is challenging and not a commonly reported derivatization for this specific compound. The nitrogen atom in N-alkyl aziridines is a reasonably strong base (pKa of the conjugate acid is around 7.9 for the parent aziridine), but its nucleophilicity can be sterically hindered. wikipedia.org

Reactions that typically modify secondary amines, such as acylation with acid chlorides, can lead to the formation of an N-acylaziridinium ion when applied to N-alkyl aziridines. mdpi.combioorg.org This intermediate is highly activated towards nucleophilic attack, which often results in the opening of the aziridine ring rather than simple N-dealkylation or substitution. For example, the reaction of other chiral 2-acyl-(1'-phenylethyl)aziridines with acid chlorides generates β-amino-α-chloro carbonyl compounds through ring-opening of the intermediate N-acylaziridinium ion. mdpi.combioorg.org

Similarly, N-demethylation reactions, such as the von Braun reaction using cyanogen (B1215507) bromide, are generally harsh and would likely promote the decomposition or polymerization of a sensitive substrate like this compound. wikipedia.org Therefore, derivatization strategies for this compound typically focus on reactions that leverage the reactivity of the ring itself.

Reactions for Further Structural Elaboration

The most fruitful strategies for the structural elaboration of this compound involve reactions that open or expand the aziridine ring. These reactions can be broadly categorized into nucleophilic ring-openings and cycloaddition reactions.

Nucleophilic Ring-Opening Reactions:

The strained C-N bonds of the aziridine ring are susceptible to cleavage by a wide range of nucleophiles, a reaction often catalyzed by acids. For instance, attempts to derivatize cis-1,2-dimethyl-3-phenylaziridine for analytical purposes using heptafluorobutyric anhydride (B1165640) (HFBA) resulted in the opening of the aziridine ring and the formation of derivatives of ephedrine and pseudoephedrine. nih.govtci-thaijo.org This indicates that the aziridine ring is not stable under these acylation conditions.

Under acidic conditions, the aziridine ring can be opened to produce other compounds. For example, in some contexts, this compound can undergo a retro ring-opening and hydrolysis to yield phenyl-2-propanone. researchgate.net

Table 2: Examples of Ring-Opening Reactions of Phenyl-Substituted Aziridines

Aziridine SubstrateReagent/CatalystProduct TypeReference
cis-1,2-Dimethyl-3-phenylaziridineHeptafluorobutyric anhydride (HFBA)N-HFBA-ephedrine and N-HFBA-pseudoephedrine nih.govtci-thaijo.org
This compoundAcidic conditions, hydrolysisPhenyl-2-propanone researchgate.net
(2R,1'R)-2-Acyl-(1'-phenylethyl)aziridinesAcetyl chlorideβ-Amino-α-chloro carbonyl compound mdpi.combioorg.org
N-Tosyl-2-phenylaziridineBF3·OEt2 / Carbonyl compound1,3-Oxazolidine or 1,2-Amino alcohol researchgate.net

[3+2] Cycloaddition Reactions:

A powerful method for structural elaboration of aziridines involves their thermal or photochemical conversion into azomethine ylides. These 1,3-dipoles can then undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to generate five-membered heterocyclic rings, most notably pyrrolidines. wikipedia.orgwikipedia.org

This reactivity is well-established for N-substituted phenylaziridines, particularly those activated with an electron-withdrawing group on the nitrogen, such as a tosyl group. researchgate.netresearchgate.net The reaction is often facilitated by a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2) or scandium(III) triflate (Sc(OTf)3), which promotes the ring-opening to the azomethine ylide. researchgate.net

While specific examples starting with this compound are not prevalent in the reviewed literature, the general principle suggests its potential to form a corresponding azomethine ylide. The N-methyl group is electron-donating, which might make the formation of the ylide less favorable compared to N-acyl or N-sulfonyl aziridines. However, under appropriate Lewis acid catalysis, it is conceivable that it could react with suitable dipolarophiles to yield substituted pyrrolidines.

Table 3: Examples of [3+2] Cycloaddition Reactions of Phenyl-Substituted Aziridines

Aziridine SubstrateDipolarophileCatalystProduct TypeReference
N-Tosyl-2-phenylaziridineMethylenecycloalkenesBF3·OEt2Spiropyrrolidine researchgate.net
cis-2,3-Dibenzoyl-1-phenylaziridineDimethyl fumarate (B1241708)Thermal (125 °C)Dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylate publish.csiro.au
Phenyl aziridineDihydropyran (DHP)BF3·OEt2Azaoxa[3.2.0] cycloadduct researchgate.net
N-Sulfonyl-aziridinesAlkenesLewis Acid1-Azaspiro[4.n]alkanes researchgate.net

Computational and Theoretical Studies of 1,2 Dimethyl 3 Phenylaziridine

Electronic Structure and Stability Calculations

Computational models are crucial for understanding the electronic structure and inherent stability of the stereoisomers of 1,2-dimethyl-3-phenylaziridine. Theoretical studies, often employing Density Functional Theory (DFT), have explored the geometric and electronic differences between the cis and trans isomers.

Research has indicated significant stability differences between the two isomers. The trans-1,2-dimethyl-3-phenylaziridine is known to be unstable and polymerizes readily, a characteristic not shared by the more stable cis isomer. mdma.ch Computational modeling can quantify this stability difference by calculating the ground-state energies of each isomer. Factors contributing to this difference include steric strain and the orientation of the phenyl and methyl groups relative to the aziridine (B145994) ring.

Binding energy calculations have also been used to assess the stability of these isomers within specific environments, such as the active site of an enzyme. In one such study modeling the interaction with Cytochrome P450 2D6 (CYP2D6), the binding energies for the cis and trans isomers were calculated to predict preferential binding. researchgate.net Such calculations often involve placing the molecule within a modeled active site and minimizing the energy of the system to find the most stable binding conformation. researchgate.net

PropertyIsomerFindingSource
Relative Stability cisMore stable mdma.ch
Relative Stability transUnstable, prone to polymerization mdma.ch
Binding Energy transPreferred binding in CYP2D6 model researchgate.net

This table summarizes key computational findings on the stability of this compound isomers.

Mechanistic Pathway Elucidation via Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, which proceeds via a high-energy transition state. For this compound, this analysis is vital for understanding its characteristic ring-opening and cycloaddition reactions.

Quantum mechanical calculations have been applied to model the coupling of phenyl-substituted aziridines with carbon dioxide to form oxazolidinones. rsc.orgosti.gov These studies show that the reaction proceeds through a concerted, synchronous transition state. rsc.org The calculations can identify the key intermediate structures and the transition states that connect them. For instance, in the (salen)Cr(III)Cl catalyzed reaction, an intermediate is formed where the aziridine coordinates to the catalyst-CO2 complex. osti.gov The subsequent ring-opening and ring-closing steps are modeled to determine the most favorable pathway.

Computational studies provide precise energetic data for the reaction pathways of this compound. This includes the activation energies for ring-opening and the thermodynamics of subsequent cycloaddition reactions.

In the context of oxazolidinone synthesis, the thermal ring-opening of an aziridine to form an azomethine ylide is a critical step. This ylide can then undergo a [3+2] cycloaddition with a dipolarophile, such as an aldehyde. semanticscholar.orgnih.gov DFT calculations can determine the energy barrier for this initial ring-opening and compare it to alternative pathways. Studies on related phenyl-substituted aziridines in the presence of CO2 have shown that the aziridine ring-opening is likely the rate-determining step, with a calculated free energy of activation of approximately 26.9 kcal/mol. rsc.org

The calculations also reveal how substituents influence the energetics. The phenyl group at the C3 position plays a key role in stabilizing the transition state. rsc.org During the ring-opening of a phenyl-substituted aziridine, there is a significant elongation of the C-N bond attached to the phenyl-bearing carbon. osti.gov This leads to the development of a partial positive charge (an "incipient carbocation") on the carbon, which is effectively stabilized by the phenyl ring. rsc.org This electronic effect lowers the activation energy for cleaving the substituted C-N bond compared to the unsubstituted one, thereby controlling the regioselectivity of the reaction. rsc.orgosti.gov

Reaction StepSystemCalculated Energy (kcal/mol)SignificanceSource
Aziridine Ring-OpeningN-propyl-2-phenylaziridine + CO226.9Rate-determining step rsc.org
Chloride Dissociation(salen)CrIIICl catalyst26.5High penalty, makes alternative mechanism unlikely rsc.org
Pre-reaction ComplexAzide-alkyne in capsule-13.1Stabilization prior to cycloaddition researchgate.net

This table presents selected energetic data from computational studies on aziridine reactions, illustrating the energy barriers and stabilizations involved.

Prediction of Stereochemical Outcomes

A significant application of computational modeling is the prediction of stereochemical outcomes in reactions involving chiral molecules like this compound. The stereospecific formation of the cis and trans aziridines is directly related to the stereochemistry of their precursors, such as (+)-chloropseudoephedrine and (-)-chloroephedrine, respectively. mdma.ch

Beyond its formation, computational studies can predict the stereoselectivity of its subsequent reactions. For example, in the cycloaddition reactions of azomethine ylides derived from aziridines, the stereochemistry of the final product (e.g., an oxazolidine) depends on the geometry of the ylide and the mode of addition. Theoretical models can calculate the energies of different transition states leading to various stereoisomers.

Studies on related N-diphenylphosphinyl vinyl aziridines propose that the stereochemical outcome is determined by whether the reaction proceeds through an open or a closed transition state. beilstein-journals.org A closed, chair-like cyclic transition state can lead to one stereoisomer, while steric hindrance may force the reaction through a higher-energy open transition state, yielding a different isomer. beilstein-journals.org Similarly, for the addition of organometallic reagents to aziridine-2-carboxaldehydes, computational models show that the preferred stereochemical outcome can arise from chelation effects or the inherent conformational preferences of the substrate. msu.edu These principles are directly applicable to predicting the stereochemical outcomes of reactions involving this compound.

Spectroscopic Property Predictions and Validation

While experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are used to identify this compound, computational methods can predict these spectroscopic properties from first principles. nih.govtci-thaijo.org Such predictions are valuable for validating experimental results and for identifying unknown compounds.

DFT calculations can predict ¹³C and ¹H NMR chemical shifts. These calculations are often performed on optimized molecular geometries. The calculated shifts can then be compared to experimental spectra to confirm structural assignments. For instance, studies on various aromatic amines have successfully used calculated ¹³C NMR shifts to evaluate the electronic effects of different amino groups. researchgate.net This methodology could be used to analyze the electronic environment within the cis and trans isomers of this compound.

Similarly, vibrational frequencies for IR and Raman spectra can be computed. These calculations provide a theoretical spectrum that can be compared with experimental data. A good agreement between the computed and experimental wavenumbers confirms the vibrational assignments for specific functional groups. mdpi.com For this compound, this could help distinguish between isomers or identify reaction intermediates. However, it is noted that derivatization techniques used to enhance detection in GC-MS can cause the unstable aziridine ring to open, meaning the detected compound may be a rearrangement product like ephedrine (B3423809) rather than the aziridine itself. nih.govtci-thaijo.org

Advanced Spectroscopic Characterization of 1,2 Dimethyl 3 Phenylaziridine and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical determination of 1,2-dimethyl-3-phenylaziridine, which exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the methyl and phenyl groups relative to the aziridine (B145994) ring plane gives rise to unique chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, allowing for their differentiation. mdma.chrsc.org

In the ¹H NMR spectrum, the protons on the three-membered aziridine ring and the attached methyl groups exhibit characteristic signals. For the trans-isomer, the N-methyl protons typically appear as a singlet, while the C-methyl group appears as a doublet due to coupling with the adjacent ring proton. mdma.ch The chemical shifts of the aziridine ring protons are particularly informative for assigning stereochemistry. rsc.org Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to confirm the spatial proximity of protons. For instance, a NOESY correlation between the C-3 proton of the aziridine ring and the ortho protons of the phenyl group can help in assigning the absolute configuration at the C-2 position. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the aziridine ring carbons and the methyl carbons differ between the cis and trans isomers. These differences, although sometimes small, are consistent and aid in confirming the stereochemical assignment when analyzed alongside ¹H NMR data. spectrabase.comacs.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Isomers Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Compound Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Reference
trans-1,2-Dimethyl-3-phenylaziridine C-CH₃ 1.34 d, J = 6 Hz mdma.ch
N-CH₃ 2.56 s mdma.ch
Aromatic-H 7.20-7.40 m mdma.ch
(+)-Chloroephedrine HCl (precursor) C-CH₃ 1.16 d, J = 7 Hz oup.com
N-CH₃ 2.79 s oup.com
N-CH 3.89-3.99 m, J = 15, 7 Hz oup.com
Cl-CH 5.2 d, J = 9 Hz oup.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns upon ionization. tci-thaijo.orgswu.ac.th Both cis and trans isomers of this compound have similar two-dimensional structures and, as a result, tend to produce similar mass spectra, making chromatographic separation prior to MS analysis crucial for isomeric differentiation. tci-thaijo.orgswu.ac.thtci-thaijo.org The molecular weight of this compound is 147.22 g/mol . nih.gov The protonated molecule [M+H]⁺ would therefore appear at an m/z of 148. mdma.ch

The fragmentation of the aziridine ring is a key process observed in the mass spectrum. Upon ionization, the molecule can undergo ring cleavage and rearrangement reactions to produce characteristic fragment ions. The study of these fragmentation pathways provides valuable structural information. acs.orgnih.govlifesciencesite.com For example, cleavage of the C-C bond within the aziridine ring followed by the loss of neutral fragments is a common pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied technique for the analysis of this compound, particularly due to its volatility. tci-thaijo.orgswu.ac.th This compound is a known impurity in methamphetamine synthesized from ephedrine (B3423809) or pseudoephedrine precursors. researchgate.netnih.govnih.gov During this synthesis, chloroephedrine intermediates can cyclize to form both cis- and trans-1,2-dimethyl-3-phenylaziridine. researchgate.netnih.govnih.gov

GC-MS methods have been developed to separate and identify these aziridine isomers from methamphetamine and other related impurities. tci-thaijo.orgswu.ac.th The chromatographic separation is essential as the mass spectra of the isomers are very similar. tci-thaijo.org However, a significant challenge in the analysis of this compound arises from its instability, especially during derivatization procedures commonly used in toxicological screening. researchgate.netnih.gov Studies have shown that derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can cause the unstable aziridine ring to open. oup.comnih.gov This ring-opening is often followed by a reaction with residual water, converting the aziridine back to ephedrine or pseudoephedrine, which are then detected as their derivatized forms. oup.comtci-thaijo.orgnih.gov This reactivity means that the aziridine intermediates themselves may not be detected in samples that have undergone such derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach for the analysis of this compound and related compounds. LC-MS is particularly useful for analyzing less volatile or thermally unstable compounds that are not well-suited for GC-MS. ajrconline.org Techniques such as high-performance liquid chromatography coupled with hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF-MS) have been utilized to identify impurities in chloroephedrine samples, which are direct precursors to this compound. researchgate.nettandfonline.com This powerful combination allows for the separation of complex mixtures and the accurate mass measurement of the components, aiding in their identification. researchgate.nettandfonline.com The use of LC-MS can help to avoid the high temperatures of a GC injection port, potentially preserving the structure of the unstable aziridine ring during analysis.

Electron-Impact (EI) ionization is a common technique used in GC-MS that involves bombarding the analyte molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₁₀H₁₃N), the EI mass spectrum shows a characteristic fragmentation pattern. nih.gov The molecular ion peak is observed at m/z 147. A prominent peak in the spectrum is often observed at m/z 146, resulting from the loss of a single hydrogen atom. nih.gov Another significant fragment appears at m/z 105, which can be attributed to the formation of a stable C₈H₉⁺ ion, likely a tropylium (B1234903) or related species, following the cleavage of the aziridine ring. A fragment at m/z 132, corresponding to the loss of a methyl group (CH₃), is also typically present. nih.gov The study of these fragmentation patterns is crucial for confirming the identity of the compound in complex mixtures. rsc.org

Table 2: Key Electron-Impact Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment/Loss Reference
147 [M]⁺ (Molecular Ion) nih.gov
146 [M-H]⁺ nih.gov
132 [M-CH₃]⁺ nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for monitoring the formation of this compound and assessing its purity. Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for this purpose. mdma.chnih.gov GC-FID allows for the quantitative analysis of the reaction mixture, enabling the determination of the ratio of cis to trans isomers formed and the presence of any starting materials or by-products. mdma.ch For instance, the synthesis of the aziridines from chloropseudoephedrine can be monitored to determine the reaction's endpoint and the yield of the desired products. mdma.ch

Thin-Layer Chromatography (TLC) is another valuable technique used for rapid, qualitative monitoring of reactions. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the progress of the reaction can be visualized under UV light or by using a staining agent. rsc.org This allows for a quick assessment of the consumption of starting materials and the formation of products. For purification, flash column chromatography using silica (B1680970) gel is a standard procedure to separate the aziridine isomers from other compounds in the crude reaction mixture. mdma.chrsc.org

Applications of 1,2 Dimethyl 3 Phenylaziridine in Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

The high reactivity of the aziridine (B145994) ring allows 1,2-Dimethyl-3-phenylaziridine to serve as a potent building block for the assembly of more intricate molecular architectures. Its utility stems primarily from its ability to undergo regioselective and stereoselective ring-opening and cycloaddition reactions. rsc.orgbeilstein-journals.org

One of the most powerful applications of aziridines like this compound is their function as masked azomethine ylides. researchgate.net Through thermal or photochemical induction, the aziridine ring can undergo an electrocyclic ring-opening to form a highly reactive 1,3-dipole. rsc.orgcdnsciencepub.com This ylide can then be trapped by various dipolarophiles to construct larger, functionalized ring systems, significantly increasing molecular complexity in a single step.

Research has shown that reactions with various alkenes and alkynes lead to a diverse range of substituted pyrrolidines. For instance, the reaction of N-tosyl-2-phenylaziridine with methylenecycloalkenes in the presence of a Lewis acid like BF₃·Et₂O affords spiropyrrolidines in good yields. researchgate.net Similarly, cycloadditions with electron-deficient alkenes such as dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) produce highly substituted pyrrolidine-3,4-dicarboxylates. publish.csiro.aupublish.csiro.au These reactions demonstrate the compound's capacity to act as a linchpin, connecting different molecular fragments to create complex scaffolds.

The ring can also be opened by various nucleophiles, providing access to a range of acyclic, bifunctional compounds. Under acidic conditions, for example, the ring can open to yield phenyl-2-propanone or, in the presence of HCl, form 1-methylamino-1-phenyl-2-chloropropane. researchgate.netnih.govnih.gov This reactivity allows for the introduction of nitrogen and other functionalities into a carbon framework with precise control.

Intermediacy in the Synthesis of Nitrogen-Containing Heterocycles

The role of this compound as an intermediate is most prominent in the synthesis of five-membered nitrogen-containing heterocycles. rsc.orgfrontiersin.org The cornerstone of this chemistry is the [3+2] cycloaddition reaction of the in situ-generated azomethine ylide. researchgate.net

This strategy provides a convergent and stereocontrolled route to a variety of heterocyclic systems. The reaction is highly versatile, accommodating a wide range of reaction partners (dipolarophiles). The table below summarizes key findings from studies on analogous phenylaziridine systems, which illustrate the expected reactivity of the 1,2-dimethyl derivative.

Table 1: Synthesis of Heterocycles via [3+2] Cycloaddition of Phenylaziridines

Aziridine Derivative Dipolarophile Conditions Resulting Heterocycle
cis-2,3-Dibenzoyl-1-phenylaziridine Dimethyl Fumarate 125°C Isomeric Pyrrolidine-3,4-dicarboxylates publish.csiro.aupublish.csiro.au
cis-2,3-Dibenzoyl-1-phenylaziridine Dimethyl Maleate 125°C Isomeric Pyrrolidine-3,4-dicarboxylates publish.csiro.aupublish.csiro.au
N-Tosyl-2-phenylaziridine Methylenecycloalkenes BF₃·Et₂O, low temp. Spiropyrrolidines researchgate.net
N-Tosyl-2-phenylaziridine Aldehydes Ni(ClO₄)₂ catalyst 1,3-Oxazolidines researchgate.net
N-Tosyl-2-phenylaziridine Isothiocyanates FeCl₃ catalyst 1,3-Thiazolidines researchgate.net

This methodology is not limited to pyrrolidines. By choosing appropriate dipolarophiles, other heterocycles can be accessed. For example, reaction with aldehydes can lead to 1,3-oxazolidines, and reaction with isothiocyanates can yield thiazolidine (B150603) derivatives. researchgate.net This highlights the compound's role as a common intermediate for a divergent synthesis strategy, where a single precursor gives rise to a library of diverse heterocyclic products.

Strategies for Stereoselective Synthesis of Advanced Intermediates

A key advantage of using this compound in synthesis is the ability to control the stereochemical outcome of the reactions. msu.edu The stereochemistry of the final product can be dictated by the stereochemistry of the starting aziridine (cis or trans), which in turn is determined by the precursor used in its synthesis. mdma.chorgsyn.org

The process relies on two consecutive stereospecific reactions:

Electrocyclic Ring Opening: The thermal ring-opening of the aziridine to the azomethine ylide is a concerted conrotatory process. mdma.chdoi.org This means that a cis-aziridine will open to a specific stereoisomer of the ylide, while a trans-aziridine will open to a different one.

1,3-Dipolar Cycloaddition: The subsequent cycloaddition of the ylide to a dipolarophile is also a concerted and stereoselective process. doi.org

The combination of these two steps results in a highly predictable stereochemical outcome. It has been established for related systems that cis-aziridines ultimately yield trans-substituted cycloadducts, whereas trans-aziridines give exclusively cis-substituted cycloadducts. doi.org This stereochemical pathway provides a robust strategy for synthesizing advanced intermediates with multiple, well-defined chiral centers.

Table 2: Stereochemical Control in Aziridine Cycloaddition Reactions

Starting Aziridine Isomer Ring Opening Process Intermediate Ylide Geometry Cycloaddition Outcome Final Product Stereochemistry Reference
cis-Aziridine Conrotatory trans-Azomethine Ylide Suprafacial-Suprafacial trans-Substituted Pyrrolidine (B122466) doi.org

This stereospecificity allows chemists to design synthetic routes to complex target molecules, including natural products and pharmaceuticals, where precise control over stereochemistry is paramount. By selecting the appropriate starting ephedrine (B3423809) isomer, one can synthesize the desired cis or trans aziridine, which then acts as a chiral template to build advanced intermediates with a high degree of stereochemical fidelity. msu.edu

Future Directions in 1,2 Dimethyl 3 Phenylaziridine Research

Development of Novel Catalytic Transformations

The strained three-membered ring of aziridines makes them prime candidates for ring-opening reactions, and the application of catalysis can offer controlled and selective transformations into a variety of valuable nitrogen-containing compounds. mdpi.comresearchgate.net For 1,2-dimethyl-3-phenylaziridine, future research could build upon the extensive work done with other aziridines to develop new catalytic processes.

Transition metal catalysis, in particular, presents a promising avenue. Methodologies employing catalysts based on palladium, rhodium, nickel, and copper have been successful in the ring-opening of various aziridines with a range of nucleophiles. mdpi.comacs.org A key area for future investigation would be the application of these catalytic systems to this compound. For instance, palladium-catalyzed reactions could be developed to introduce aryl or vinyl groups, while copper-catalyzed systems could be explored for borylation or alkylation reactions. mdpi.commdpi.com The development of asymmetric versions of these catalytic transformations would be of particular importance, enabling the synthesis of chiral amines from the stereoisomers of this compound.

Furthermore, photocatalysis offers a mild and efficient method for activating aziridines. researchgate.net Research into visible-light-mediated transformations of this compound could lead to novel, selective reactions that are not achievable through thermal methods. This could include [3+2] cycloadditions with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.net

A summary of potential catalytic transformations for future research is presented in Table 1.

Table 1: Potential Novel Catalytic Transformations for this compound

Catalytic System Potential Transformation Potential Product Class
Palladium(0) Cross-coupling with aryl/vinyl halides Substituted phenylethylamines
Copper(I)/Copper(II) Borylative ring-opening β-amino boronates
Rhodium(II) Carbene/nitrene insertion reactions Complex amines
Nickel(II) Reductive cross-coupling Functionalized amines

Exploration of Underutilized Reactivity Modes

Beyond standard nucleophilic ring-opening, this compound possesses reactivity modes that are currently underexplored. A significant area for future research is the controlled manipulation of the N-methyl group. The reported conversion of this compound to N-benzyl-2-methylaziridine suggests that N-demethylation followed by re-alkylation is possible. nih.gov Developing selective methods for this transformation would open up pathways to a variety of N-substituted 3-phenylaziridines, greatly expanding its synthetic utility.

Another underutilized area is its potential in cycloaddition reactions. While aziridines can act as precursors to azomethine ylides for [3+2] cycloadditions, this has not been extensively studied for this compound. researchgate.net Future work could focus on the thermal or Lewis acid-promoted generation of the corresponding azomethine ylide and its reaction with various alkenes and alkynes to produce highly substituted pyrrolidine (B122466) and dihydropyrrole frameworks.

Rearrangement reactions also present an interesting avenue. The inherent ring strain of the aziridine (B145994) could be harnessed to drive rearrangements to other heterocyclic systems, such as oxazolidines or other nitrogen-containing rings, under the influence of specific catalysts or reagents.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry is increasingly focused on developing sustainable and safer processes. rsc.orgresearchgate.net The integration of this compound chemistry with flow technologies and green chemistry principles is a critical future direction.

Flow chemistry offers significant advantages for handling potentially hazardous intermediates like aziridines, including enhanced safety, better temperature control, and the ability to telescope reaction steps. organic-chemistry.orgacs.org Future research should explore the synthesis of this compound in a continuous flow reactor, which could improve yield and purity while minimizing operator exposure. organic-chemistry.org Subsequently, the in-line reaction of the generated aziridine with various reagents in a "telescoped" flow process would be a highly efficient approach to synthesizing more complex molecules. organic-chemistry.org An electrochemical flow protocol could also be developed for the synthesis of this and related aziridines, avoiding the need for chemical oxidants. nih.gov

Advanced Mechanistic Investigations Combining Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to controlling selectivity and developing new transformations. For this compound, future research should employ a combination of advanced experimental and computational techniques to elucidate the pathways of its reactions.

Experimental studies could involve detailed kinetic analysis of its catalytic and non-catalytic reactions to determine rate laws and reaction orders. cmu.eduacs.org Stereochemical studies, by analyzing the products formed from the individual cis and trans isomers of this compound, would provide crucial insights into the stereospecificity or stereoselectivity of the reactions and help to distinguish between different mechanistic pathways (e.g., SN2 vs. SN1-type ring openings). mdma.ch

These experimental findings should be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. cmu.eduresearchgate.netorganic-chemistry.org Computational modeling can be used to map out potential energy surfaces for different reaction pathways, identify transition state structures, and rationalize observed regioselectivities and stereoselectivities. mdpi.comcmu.edu For example, DFT studies could clarify whether a particular catalytic ring-opening proceeds via a concerted or a stepwise mechanism and explain the role of the catalyst in lowering the activation barriers. cmu.edu Such a combined experimental and computational approach will be invaluable for the rational design of new and improved synthetic methods utilizing this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.